N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Theoretical ¹H NMR shifts for this compound can be extrapolated from its SMILES string (C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4):
- Aromatic protons :
- Benzothiazole ring: δ 7.2–8.5 ppm (H-4 to H-9).
- Pyridine ring: δ 8.0–8.7 ppm (H-2, H-4, H-5, H-6).
- Thiophene ring: δ 7.4–7.6 ppm (H-2, H-4, H-5).
- Methylene bridge : δ 4.8–5.2 ppm (CH2, split due to adjacent nitrogen).
¹³C NMR would reveal carbonyl carbon resonance at δ 165–170 ppm (C=O), with aromatic carbons in δ 120–150 ppm.
Infrared (IR) and Mass Spectroscopic Profiling
- IR spectroscopy :
- Mass spectrometry :
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311G(d,p) level optimize the geometry and electronic structure:
- Bond lengths :
- C=O (amide): 1.23 Å.
- C-S (thiophene): 1.71 Å.
- Dihedral angles :
- Benzothiazole-pyridine: 45°–55° (flexible methylene bridge allows rotational freedom).
Molecular Orbital Analysis and Electronic Properties
- HOMO-LUMO gap : Calculated at 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localization on the carboxamide oxygen and thiophene sulfur, suggesting nucleophilic attack sites.
Tables
Table 1 : Molecular descriptors of this compound.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₃N₃OS₂ |
| Molecular weight | 351.4 g/mol |
| IUPAC name | N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Table 2 : Theoretical spectroscopic data for key functional groups.
| Technique | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Methylene protons | δ 4.8–5.2 ppm |
| IR | Amide C=O stretch | 1680 cm⁻¹ |
| Mass Spec | Molecular ion (M⁺) | m/z 351.4 |
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSQCKLGYPZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The synthesis begins with the preparation of 2-(thiophen-3-yl)pyridine. This can be achieved through a Suzuki coupling reaction between 3-bromothiophene and 2-pyridylboronic acid in the presence of a palladium catalyst.
Benzothiazole Formation: The next step involves the synthesis of benzo[d]thiazole-2-carboxylic acid, which can be prepared by cyclization of 2-aminothiophenol with chloroacetic acid.
Coupling Reaction: The final step is the coupling of 2-(thiophen-3-yl)pyridine with benzo[d]thiazole-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide. For instance, hybrids derived from benzothiazole and pyridine have shown efficacy against H5N1 bird flu and SARS-CoV-2 viruses, suggesting that modifications to the existing structure could enhance antiviral potency .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing thiazole and thiophene structures exhibit significant antiproliferative activity against various cancer cell lines. A molecular docking study suggested that these compounds may interact effectively with key biological targets involved in cancer progression .
Study 1: Synthesis and Evaluation of Antiviral Agents
A study focusing on the synthesis of benzothiazolyl-pyridine hybrids demonstrated their effectiveness against viral infections. The evaluation included testing against H5N1 and SARS-CoV-2, revealing that compounds with structural similarities to this compound exhibited promising results .
Study 2: Antiproliferative Activity Assessment
Another investigation evaluated a series of thiazole derivatives for their antiproliferative activity against various human cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity, supporting the hypothesis that this compound could serve as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity . Additionally, the compound may inhibit specific kinases, blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzothiazole carboxamide distinguishes it from sulfonamide () or oxadiazole () derivatives, which may alter target selectivity.
- Thiophene-substituted pyridine groups are recurrent in analogs, suggesting a role in hydrophobic interactions .
Pharmacological Activity
- HDAC6 Inhibition: The 1,3,4-oxadiazole derivative in is a selective HDAC6 inhibitor for treating peripheral neuropathy. oxadiazole core may reduce HDAC6 affinity .
- Kinase Modulation : Thiophene carboxamides (e.g., ) are often associated with kinase inhibition, but substituents like tert-butylphenyl may sterically hinder target engagement compared to the pyridinylmethyl group in the target compound .
Physicochemical Properties
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety, a pyridine ring, and a benzo[d]thiazole core. Its molecular formula is , with a molecular weight of approximately 365.5 g/mol. The structural components contribute to its biological activity by influencing interactions with biological targets.
-
Anticancer Activity :
- Research indicates that thiazole derivatives often exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves the inhibition of specific signaling pathways that are crucial for cell proliferation and survival. For instance, studies have shown that compounds similar to this compound can downregulate anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in various cancer cell lines .
-
Antimicrobial Properties :
- This compound has also been evaluated for its antimicrobial effects, particularly against protozoan parasites such as Plasmodium falciparum. SAR studies suggest that modifications to the thiazole ring can enhance activity against these pathogens while maintaining low cytotoxicity towards human cells .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl or pyridine rings can significantly enhance biological activity .
- Ring Modifications : Substituting different groups on the thiophene or pyridine rings often leads to variations in potency and selectivity towards biological targets .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
Q & A
Q. What are the key synthetic strategies for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves three critical steps: (i) preparation of the thiophene-pyridine scaffold via Suzuki-Miyaura coupling or electrophilic substitution, (ii) functionalization of the pyridine ring with a methylamine group, and (iii) amidation with benzo[d]thiazole-2-carboxylic acid. For example, analogous compounds in were synthesized using coupling reactions (e.g., HATU-mediated amidation) under nitrogen atmosphere, followed by purification via column chromatography . Alternative routes in emphasize cyclization of intermediates in acetonitrile or DMF with iodine/triethylamine .
Q. How can the compound’s structural integrity be validated?
A multi-spectral approach is recommended:
- 1H/13C NMR : Confirm regiochemistry of the thiophene-pyridine core and amide bond formation (e.g., δ 8.5–9.0 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 381.4 for [M+H]+) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC50 calculations .
- Antiviral potential : Plaque reduction assays for RNA viruses (e.g., influenza) .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications influence its pharmacological profile?
Substituent effects can be systematically evaluated:
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Dose-response curves : Replicate assays with varying concentrations (1 nM–100 μM) to confirm reproducibility .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify target affinity (e.g., kinase inhibition) .
- Metabolic stability : LC-MS analysis of hepatic microsomal degradation to identify labile sites .
Q. How can computational tools guide its optimization?
- Molecular docking : Use AutoDock Vina to predict interactions with targets like EGFR or COX-2 (PDB IDs: 1M17, 3LN1) .
- QSAR models : Correlate substituent parameters (logP, polar surface area) with IC50 values from .
- MD simulations : Assess conformational stability in aqueous/lipid bilayers (GROMACS/NAMD) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Yield optimization : Design of Experiments (DoE) to refine reaction parameters (temperature, catalyst loading) .
- Byproduct analysis : Monitor side reactions (e.g., sulfone formation) via TLC or in situ IR .
Methodological Considerations
Q. How to assess its stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics .
- Oxidative resistance : Treat with H2O2 (1–5 mM) and analyze sulfoxide/sulfone derivatives .
Q. What in vitro models best predict in vivo efficacy?
Q. How to address solubility limitations for formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
